Ethyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyridazine ring with a thiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This step involves the condensation of hydrazine with a diketone to form the pyridazine ring.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiophene Moiety: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final step involves coupling the pyridazine and thiophene moieties using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant agent. It has shown promising results in preclinical studies for the treatment of epilepsy.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neuronal receptors or ion channels, modulating their activity and thereby exerting its anticonvulsant effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethyl-phenyl)-4-oxo-butyric acid (PK-1)
- 4-(4-Ethyl-phenyl)-4-oxo-butyric acid [1-(4-chloro-phenyl)-ethylidene]-hydrazide (PK-2)
Uniqueness
ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combined pyridazine and thiophene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N3O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-ethylphenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-5-15-7-9-16(10-8-15)25-12-11-17(26)19(24-25)20(27)23-21-18(22(28)29-6-2)13(3)14(4)30-21/h7-12H,5-6H2,1-4H3,(H,23,27) |
InChI Key |
PSBSPJRAJAGZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC |
Origin of Product |
United States |
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